molecular formula C8H9BrClNS B13507500 6-Bromo-2,3-dihydro-1-benzothiophen-3-aminehydrochloride

6-Bromo-2,3-dihydro-1-benzothiophen-3-aminehydrochloride

Cat. No.: B13507500
M. Wt: 266.59 g/mol
InChI Key: JFLDYFAYJAXKNP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C8H9BrClNS and a molecular weight of 266.58 g/mol . This compound is characterized by the presence of a bromine atom, a benzothiophene ring, and an amine group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride typically involves the bromination of 2,3-dihydro-1-benzothiophene followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to optimize efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,3-dihydro-1-benzothiophen-3-amine hydrochloride is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile intermediate in various synthetic and research applications .

Properties

Molecular Formula

C8H9BrClNS

Molecular Weight

266.59 g/mol

IUPAC Name

6-bromo-2,3-dihydro-1-benzothiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H8BrNS.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H

InChI Key

JFLDYFAYJAXKNP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(S1)C=C(C=C2)Br)N.Cl

Origin of Product

United States

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